(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[(FURAN-2-YL)FORMAMIDO]-3-(3-NITROPHENYL)PROP-2-ENAMIDE
Overview
Description
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[(FURAN-2-YL)FORMAMIDO]-3-(3-NITROPHENYL)PROP-2-ENAMIDE is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[(FURAN-2-YL)FORMAMIDO]-3-(3-NITROPHENYL)PROP-2-ENAMIDE involves multiple steps. The initial step typically includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or its equivalents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common reagents used in these reactions include hydrogen, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[(FURAN-2-YL)FORMAMIDO]-3-(3-NITROPHENYL)PROP-2-ENAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[(FURAN-2-YL)FORMAMIDO]-3-(3-NITROPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets. The benzimidazole core is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[(FURAN-2-YL)FORMAMIDO]-3-(3-NITROPHENYL)PROP-2-ENAMIDE is unique due to its specific combination of functional groups. Similar compounds include:
N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide: Known for its antiviral properties.
N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine: Another potent antiviral agent.
These compounds share the benzimidazole core but differ in their functional groups, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
N-[(Z)-3-[2-(1H-benzimidazol-2-yl)ethylamino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O5/c29-22(24-11-10-21-25-17-7-1-2-8-18(17)26-21)19(27-23(30)20-9-4-12-33-20)14-15-5-3-6-16(13-15)28(31)32/h1-9,12-14H,10-11H2,(H,24,29)(H,25,26)(H,27,30)/b19-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXGNAQHNUHVTJ-RGEXLXHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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